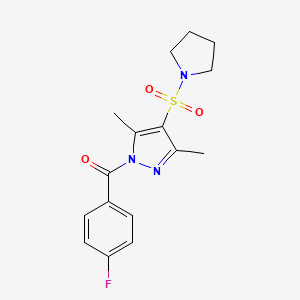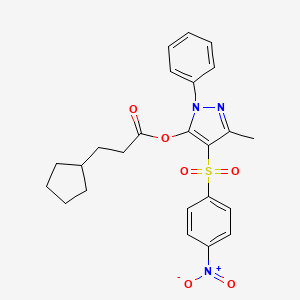![molecular formula C17H18FN3O4 B6562614 N'-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-N-(1,2-oxazol-3-yl)ethanediamide CAS No. 1091165-65-9](/img/structure/B6562614.png)
N'-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-N-(1,2-oxazol-3-yl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-N-(1,2-oxazol-3-yl)ethanediamide (hereinafter referred to as “Compound N”) is a novel compound with a wide range of potential applications in scientific research. It is an oxazole derivative with a fluorophenyl group as the substituent, and it has been demonstrated to have unique properties that make it an ideal tool for many laboratory experiments.
Applications De Recherche Scientifique
Compound N has been investigated for its potential applications in scientific research. It has been demonstrated to have unique properties that make it an ideal tool for many laboratory experiments. For example, Compound N has been used to study the effects of oxidative stress on cells, as well as to assess the efficacy of various drugs in treating various diseases. Additionally, Compound N has been used to study the effects of various hormones on cells and to examine the effects of various environmental pollutants on cells.
Mécanisme D'action
The mechanism of action of Compound N is not fully understood. However, it is believed that the compound is able to interact with certain proteins and enzymes in the cell, leading to changes in the cell’s physiology. It is also believed that Compound N may be able to inhibit certain enzymes, leading to changes in the cell’s metabolism. Additionally, it is believed that Compound N may be able to interact with DNA and RNA, leading to changes in gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of Compound N have not been fully elucidated. However, it is believed that the compound is able to interact with certain proteins and enzymes in the cell, leading to changes in the cell’s physiology. Additionally, Compound N has been shown to have anti-inflammatory and anti-oxidant properties, suggesting that it may be useful in the treatment of various diseases. Furthermore, Compound N has been shown to have an inhibitory effect on the activity of certain enzymes, suggesting that it may be useful in the treatment of various metabolic disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantages of using Compound N for laboratory experiments are that it is relatively easy to synthesize, it is relatively inexpensive, and it has a wide range of potential applications. Additionally, Compound N has been demonstrated to have unique properties that make it an ideal tool for many laboratory experiments. However, there are some limitations to using Compound N for laboratory experiments. For example, the compound has not been thoroughly studied and its mechanism of action is not fully understood. Additionally, the compound is relatively unstable and is susceptible to degradation over time.
Orientations Futures
There are several potential future directions for Compound N research. For example, further research is needed to better understand the compound’s mechanism of action and its biochemical and physiological effects. Additionally, further research is needed to explore the potential therapeutic applications of Compound N. Furthermore, further research is needed to develop more efficient and cost-effective synthesis methods for Compound N. Finally, further research is needed to develop methods to stabilize Compound N and to prevent its degradation over time.
Méthodes De Synthèse
Compound N can be synthesized using a three-step reaction sequence. The first step involves reacting 4-fluorophenyl-4-methyl-2-oxazoline with methyl iodide in the presence of a base such as sodium hydroxide. This reaction produces 4-fluorophenyl-4-methyl-2-oxazoline-methyl iodide, which is then reacted with 4-fluorophenyl-4-methyl-2-oxazoline in the presence of a base to form the desired product. Finally, the product is reacted with ethanediamide in the presence of a base to produce Compound N.
Propriétés
IUPAC Name |
N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]-N'-(1,2-oxazol-3-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O4/c18-13-3-1-12(2-4-13)17(6-9-24-10-7-17)11-19-15(22)16(23)20-14-5-8-25-21-14/h1-5,8H,6-7,9-11H2,(H,19,22)(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHVLCNPTWYAMNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C(=O)NC2=NOC=C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[1-(4-tert-butylbenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine](/img/structure/B6562532.png)
![1-{[1-(3,4-dimethoxybenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}azepane](/img/structure/B6562544.png)

![1-{[1-(4-fluorobenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-methylpiperidine](/img/structure/B6562554.png)
![1-({3,5-dimethyl-1-[4-(propan-2-yloxy)benzoyl]-1H-pyrazol-4-yl}sulfonyl)-4-methylpiperidine](/img/structure/B6562559.png)
![1-{[1-(2H-1,3-benzodioxole-5-carbonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-methylpiperidine](/img/structure/B6562570.png)
![1-{[1-(2H-1,3-benzodioxole-5-carbonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}azepane](/img/structure/B6562580.png)
![1-{[1-(2H-1,3-benzodioxole-5-carbonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine](/img/structure/B6562585.png)
![4-{[1-(3-methoxybenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}morpholine](/img/structure/B6562590.png)
![4-{[3,5-dimethyl-1-(3-nitrobenzoyl)-1H-pyrazol-4-yl]sulfonyl}morpholine](/img/structure/B6562594.png)
![N'-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide](/img/structure/B6562602.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-{[4-(4-fluorophenyl)oxan-4-yl]methyl}ethanediamide](/img/structure/B6562615.png)
![N'-(3,4-difluorophenyl)-N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}ethanediamide](/img/structure/B6562617.png)
